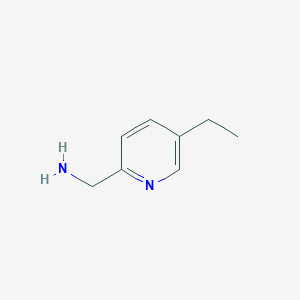

(5-Ethylpyridin-2-yl)methanamine

Description

Contextualization within Heterocyclic Amine Chemistry Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to many areas of science. numberanalytics.com When these rings incorporate a nitrogen atom, they form the basis of a vast and diverse class of molecules known as heterocyclic amines. wikipedia.org These compounds are ubiquitous in nature, found in essential biological molecules like vitamins and alkaloids. wikipedia.orgnih.gov

The field of heterocyclic chemistry is continually evolving, with modern research focusing on the development of novel synthesis methods, the use of computational tools for design, and the exploration of new applications in materials science and medicine. numberanalytics.com The inherent properties of heterocyclic amines, such as their ability to engage in hydrogen bonding and their varied electronic characteristics, make them particularly valuable scaffolds in drug discovery and materials science. nih.govnih.gov

Significance of Pyridine-Based Methylamine (B109427) Scaffolds in Academic Inquiry

Within the extensive family of heterocyclic amines, pyridine-based scaffolds hold a position of particular importance. nih.govresearchgate.net Pyridine (B92270), an aromatic six-membered ring containing one nitrogen atom, is a common feature in over 7,000 existing drug molecules. nih.gov Its structural and electronic properties can be readily modified, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties. nih.govnih.gov

The incorporation of a methylamine group (-CH2NH2) onto a pyridine ring creates a pyridine-based methylamine scaffold. This specific structural motif is of significant interest to researchers for several reasons. The methylamine group provides a basic nitrogen center and a flexible linker, which can be crucial for interactions with biological targets. The pyridine ring itself can be substituted at various positions to modulate properties like solubility, lipophilicity, and electronic distribution. nih.govscienceopen.com This versatility makes pyridine-based methylamines attractive building blocks in the design of new therapeutic agents and functional materials. nih.govscienceopen.com

Overview of Research Trajectories for (5-Ethylpyridin-2-yl)methanamine

The research surrounding this compound has primarily focused on its utility as a chemical intermediate in the synthesis of more complex molecules. Its structure, featuring an ethyl group at the 5-position and a methylamine at the 2-position of the pyridine ring, makes it a valuable precursor in various chemical transformations.

One of the key research applications for this compound is in the development of novel pharmaceutical agents. For instance, it has been utilized in the synthesis of derivatives with potential applications in treating inflammatory diseases. mdpi.com The specific arrangement of its functional groups allows for its incorporation into larger molecular frameworks designed to interact with specific biological targets.

Furthermore, this compound and its derivatives are subjects of study in the field of synthetic methodology. Researchers have explored various synthetic routes to prepare this and related compounds, sometimes as part of a broader investigation into the synthesis of substituted pyridines. google.comgoogle.com These studies contribute to the fundamental knowledge of chemical reactions and provide efficient pathways for accessing valuable chemical building blocks.

While direct and extensive research on the biological activities of this compound itself is not widely published, its role as a key intermediate ensures its continued relevance in academic and industrial chemical research. The compound serves as a critical starting point for the synthesis of a diverse range of molecules with potential applications in medicine and materials science.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12N2 | uni.lu |

| Molecular Weight | 136.19 g/mol | bldpharm.com |

| Boiling Point | No data available | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

| SMILES Code | NCC1=NC=C(CC)C=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-ethylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBCLZATKZFKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480321 | |

| Record name | (5-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55243-14-6 | |

| Record name | (5-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Ethylpyridin 2 Yl Methanamine

Established Synthetic Routes to (5-Ethylpyridin-2-yl)methanamine

Reductive Amination Pathways for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis, and it provides a direct route to this compound from its corresponding aldehyde, 5-ethylpyridine-2-carbaldehyde (B1338014). This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source, typically ammonia (B1221849), followed by the in-situ reduction of the imine to the desired primary amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reagent can influence the reaction conditions and selectivity. For instance, NaBH3CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Amine-borane complexes are also effective reagents for reductive amination. acsgcipr.org Notably, 5-ethyl-2-methylpyridine (B142974) borane (B79455) (PEMB) has been reported as a useful reagent for the reductive amination of aldehydes and ketones. researchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) to facilitate the formation of the iminium ion intermediate. acsgcipr.org The general reaction scheme is depicted below:

Scheme 1: Reductive Amination of 5-Ethylpyridine-2-carbaldehyde

(Py-Et represents the 5-ethylpyridin-2-yl moiety)

| Aldehyde Precursor | Amine Source | Typical Reducing Agents | Product |

| 5-Ethylpyridine-2-carbaldehyde | Ammonia | NaBH4, NaBH3CN, NaBH(OAc)3, PEMB | This compound |

Precursor Transformation Strategies for this compound Generation

An alternative and widely used strategy for the synthesis of this compound involves the chemical reduction of a suitable precursor, most commonly 5-ethylpyridine-2-carbonitrile. This method leverages the accessibility of cyanopyridines, which can be prepared through various synthetic routes.

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a highly effective method for this conversion. A common catalyst for this reaction is palladium on carbon (Pd/C), often used in the presence of an acidic additive to improve selectivity and yield. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The addition of ammonia can also suppress the formation of secondary and tertiary amine byproducts. google.com

Scheme 2: Reduction of 5-Ethylpyridine-2-carbonitrile

(Py-Et represents the 5-ethylpyridin-2-yl moiety)

| Precursor | Transformation | Key Reagents/Catalysts | Product |

| 5-Ethylpyridine-2-carbonitrile | Reduction of nitrile | H2, Pd/C, Raney Nickel, LiAlH4 | This compound |

Advanced Synthetic Approaches to this compound

Catalytic Methods in this compound Synthesis

The development of advanced catalytic systems offers more efficient and selective pathways to this compound. In the context of reductive amination, transition metal catalysts, particularly those based on iridium and rhodium, have shown significant promise for the asymmetric hydrogenation of imines, which is discussed in more detail in section 2.3.

For the reduction of nitriles, while traditional catalysts like Pd/C are effective, research continues to explore more active and selective catalysts. For instance, the use of specific catalyst supports and additives can enhance the performance of palladium catalysts in nitrile hydrogenation. nih.gov The choice of catalyst can also influence the reaction conditions, potentially allowing for lower pressures and temperatures, which aligns with the principles of green chemistry.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives to minimize environmental impact and improve economic feasibility. nih.gov These principles can be integrated into the synthesis of this compound in several ways.

One key aspect is the use of environmentally benign solvents. For instance, reactions can be designed to be performed in water or other green solvents. Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.net One-pot multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to a greener process by reducing waste and simplifying work-up procedures. nih.gov

The development of recyclable catalysts is another important area of green chemistry. For the synthesis of this compound, employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for a more sustainable process. rsc.org

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Use of Green Solvents | Performing reactions in water or biodegradable solvents. | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Accelerating reaction rates for precursor or final product formation. nih.govresearchgate.net | Shorter reaction times, higher yields, energy efficiency. |

| One-Pot Reactions | Combining multiple synthetic steps without isolating intermediates. nih.gov | Reduced waste, simplified procedures, improved atom economy. |

| Recyclable Catalysts | Employing heterogeneous or easily recoverable homogeneous catalysts. rsc.org | Lower catalyst loading, reduced cost, simplified purification. |

Asymmetric Synthesis Considerations for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of significant interest, particularly in the pharmaceutical and agrochemical industries. For this compound derivatives, where the methanamine group could be attached to a chiral center, asymmetric synthesis is crucial.

A primary strategy for achieving this is the asymmetric reduction of a prochiral imine, which can be formed from 5-ethylpyridine-2-carbaldehyde and a suitable amine. This transformation is often accomplished using chiral catalysts. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, with chiral ligands have been extensively studied for the asymmetric hydrogenation of imines, delivering high enantioselectivities. rsc.orgacs.orgnih.gov

The choice of the chiral ligand is critical for achieving high stereocontrol. A wide variety of chiral phosphine (B1218219) ligands and other ligand types have been developed for this purpose. acs.orgnih.gov The reaction conditions, including the solvent, temperature, and hydrogen pressure, also play a significant role in the enantioselectivity of the reduction.

Furthermore, biocatalysis, using enzymes such as imine reductases, offers a green and highly selective alternative for the synthesis of chiral amines. These enzymatic methods often proceed under mild conditions and can provide excellent enantiomeric excesses.

Enantioselective Methodologies in Related Pyridine-Methanamine Synthesis

A prominent and effective strategy for the enantioselective synthesis of chiral amines is the use of chiral sulfinamide auxiliaries. This methodology has been successfully applied to the synthesis of 1-(pyridin-2-yl)ethan-1-amine, a close structural analog of this compound. The general approach involves the condensation of a pyridine aldehyde with an enantiopure sulfinamide, followed by a diastereoselective nucleophilic addition to the resulting sulfinylimine, and subsequent removal of the auxiliary.

A key example is the synthesis of both (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine starting from pyridine-2-carboxaldehyde. youtube.com The process begins with the condensation of pyridine-2-carboxaldehyde with an enantiopure tert-butanesulfinamide (either the (R) or (S) enantiomer) in the presence of a Lewis acid, typically titanium tetraethoxide (Ti(OEt)₄), to form the corresponding N-sulfinylimine. youtube.com

The crucial stereochemistry-defining step is the diastereoselective addition of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to the carbon-nitrogen double bond of the sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby creating a new stereocenter with a high degree of stereocontrol. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide dictates the absolute configuration of the resulting amine. youtube.com For instance, using (R)-tert-butanesulfinamide leads to the (R,R) diastereomer as the major product, which upon deprotection yields the (R)-amine. youtube.com Conversely, starting with (S)-tert-butanesulfinamide provides the (S)-amine. youtube.com

The final step involves the removal of the sulfinyl auxiliary group under acidic conditions, commonly with hydrochloric acid (HCl) in a solvent like dioxane, to liberate the free chiral amine as its hydrochloride salt. youtube.com This method is highly efficient, often achieving high diastereomeric ratios. youtube.com

Table 1: Diastereoselective Addition to Pyridine-2-carboxaldehyde-derived N-sulfinylimine youtube.com

| Sulfinamide Enantiomer | Grignard Reagent | Major Diastereomer Product | Diastereomeric Ratio (d.r.) | Final Amine Enantiomer |

|---|---|---|---|---|

| (R)-tert-butanesulfinamide | Methylmagnesium bromide | (R,R)-sulfenamide | 14:1 | (R)-1-(pyridin-2-yl)ethan-1-amine |

| (S)-tert-butanesulfinamide | Methylmagnesium bromide | (S,S)-sulfenamide | Data not specified | (S)-1-(pyridin-2-yl)ethan-1-amine |

This sulfinamide-based methodology could theoretically be adapted for the synthesis of enantiopure this compound by starting with 5-ethylpyridine-2-carboxaldehyde.

Chiral Auxiliary and Catalyst-Directed Approaches for this compound Analogs

Beyond sulfinamides, a variety of other chiral auxiliaries are employed in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then removed. wikipedia.org

Chiral Auxiliary-Directed Approaches

Pseudoephedrine and its analog, pseudoephenamine, have proven to be highly effective chiral auxiliaries, particularly in the asymmetric alkylation of enolates to form carbon-carbon bonds. nih.gov In this approach, a carboxylic acid is first converted to an amide using the chiral auxiliary. The α-proton of the amide can then be removed by a strong, non-nucleophilic base to form a chiral enolate. The stereochemistry of the subsequent alkylation reaction is directed by the steric hindrance of the auxiliary. wikipedia.orgnih.gov

Pseudoephenamine has emerged as a potentially superior alternative to the more commonly used pseudoephedrine. nih.gov Amides derived from pseudoephenamine often exhibit greater crystallinity, which facilitates purification by recrystallization, and their alkylation reactions can proceed with even higher diastereoselectivity, especially when forming quaternary stereocenters. nih.gov The auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched product.

Table 2: Asymmetric Alkylation Yields Using Pseudoephenamine Amide nih.gov

| Amide Substrate | Alkylating Agent (Electrophile) | Product Yield | Diastereoselectivity |

|---|---|---|---|

| Pseudoephenamine propionamide | Benzyl bromide | 99% | >98:2 |

| Pseudoephenamine propionamide | Methyl iodide | 97% | >98:2 |

| Pseudoephenamine isobutyramide | n-Butyl iodide | 99% | >98:2 |

This strategy could be envisioned for synthesizing analogs where a chiral center is introduced at a position alpha to a carbonyl group within a side chain attached to the 5-ethylpyridine core.

Catalyst-Directed Approaches

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. For pyridine-containing molecules, transition-metal catalysis is a powerful tool.

A notable example is the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. nih.gov This reaction utilizes a chiral ruthenium catalyst to achieve the enantioselective reduction of the quinoline (B57606) ring, producing chiral 2-(pyridin-2-yl)-substituted tetrahydroquinolines with high yields and excellent enantioselectivities (up to 99% ee). nih.gov The resulting chiral pyridine-aminophosphine products are themselves valuable P,N ligands for other asymmetric transformations. nih.gov

This type of catalyst-directed hydrogenation represents a potent method for creating stereocenters in complex heterocyclic systems. A similar catalytic reduction strategy could potentially be developed for imines derived from a precursor like 2-acetyl-5-ethylpyridine to generate chiral this compound analogs.

Table of Compounds Mentioned

Chemical Reactivity and Derivatization Strategies for 5 Ethylpyridin 2 Yl Methanamine

Amine Functional Group Reactivity of (5-Ethylpyridin-2-yl)methanamine

The primary amine of the methanamine moiety is a potent nucleophile, making it the primary site for a variety of bond-forming reactions. These transformations allow for the elaboration of the side chain, introducing diverse functionalities and building molecular complexity.

Acylation and Sulfonylation Reactions of the Methanamine Moiety

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form stable amide derivatives. masterorganicchemistry.comebi.ac.uk Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. google.comresearchgate.net These reactions are typically high-yielding and proceed under mild conditions. The resulting amides and sulfonamides are common functionalities in pharmacologically active compounds. researchgate.netgoogle.com

The general procedure involves dissolving the amine in a suitable aprotic solvent, often with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or sulfonic acid byproduct. The acyl or sulfonyl chloride is then added, usually at a reduced temperature to control the exothermic reaction.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Name | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-((5-Ethylpyridin-2-yl)methyl)acetamide | Triethylamine, Dichloromethane, 0 °C to RT |

| Benzoyl Chloride | N-((5-Ethylpyridin-2-yl)methyl)benzamide | Pyridine, 0 °C to RT |

| p-Toluenesulfonyl Chloride | N-((5-Ethylpyridin-2-yl)methyl)-4-methylbenzenesulfonamide | Triethylamine, Dichloromethane, 0 °C to RT |

Alkylation and Reductive Alkylation Protocols

While direct alkylation of the primary amine with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method for introducing alkyl groups is reductive alkylation (also known as reductive amination). orgsyn.org

This one-pot procedure involves the initial formation of an imine or enamine intermediate by reacting (5-Ethylpyridin-in-2-yl)methanamine with an aldehyde or a ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. google.com Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are preferred because they are selective for the protonated imine (iminium ion) over the starting carbonyl compound, allowing the reaction to be performed in a single step. google.comgoogle.com Patents have described reductive amination procedures for similar pyridin-2-yl-methylamine derivatives using sodium cyanoborohydride in methanol (B129727). google.comgoogle.com

Table 2: Examples of Reductive Alkylation

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-N-((5-ethylpyridin-2-yl)methyl)amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-N-((5-ethylpyridin-2-yl)methyl)amine |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-N-((5-ethylpyridin-2-yl)methyl)amine |

Condensation Reactions and Imine Formation

The reaction of the primary amine of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comepa.gov This condensation reaction is typically reversible and is often catalyzed by a small amount of acid. masterorganicchemistry.com To drive the equilibrium towards the product, water, which is formed as a byproduct, is usually removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent. mdpi.com

These imines are valuable intermediates themselves. The C=N double bond can be reduced to an amine (as in reductive alkylation), or it can be attacked by nucleophiles to generate more complex amine derivatives.

Table 3: Representative Imine Formation Reactions

| Carbonyl Compound | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-1-(5-ethylpyridin-2-yl)methanamine | Toluene, cat. p-TsOH, reflux |

| 4-Methoxybenzaldehyde | (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxybenzylidene)methanamine | Methanol, RT |

Pyridine Ring Functionalization in this compound

While the methanamine side chain is the more reactive site for nucleophilic attack, the pyridine ring can also be functionalized, typically through electrophilic substitution or metal-catalyzed cross-coupling reactions. These modifications often require harsher conditions or pre-functionalization of the ring.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. However, the substituents on the ring significantly influence the regioselectivity of any potential substitution.

For this compound, the directing effects are complex:

The pyridine nitrogen is a deactivating group and a meta-director.

The ethyl group at C5 is a weak activating group and an ortho-, para-director, directing incoming electrophiles to positions C4 and C6.

The aminomethyl group at C2 is an activating group and an ortho-, para-director, directing towards C3 and C5. The primary amine itself is often protonated under the acidic conditions of EAS, becoming a deactivating, meta-directing ammonium group. Therefore, protection of the amine (e.g., as an amide) is typically required to exploit its activating effect.

Given these competing influences, predicting the exact outcome of an EAS reaction can be challenging. However, the ethyl group at C5 is likely the most influential activating group (assuming the amine is protected), suggesting that substitution, if it occurs, would preferentially happen at the C4 or C6 position.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Modification

A more versatile and predictable method for functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions. organic-chemistry.org Reactions such as the Suzuki, rsc.orgnih.govworktribe.com Heck, and Sonogashira couplings provide powerful tools for forming new carbon-carbon bonds.

This strategy typically involves a two-step process. First, the pyridine ring must be halogenated (e.g., brominated or iodinated). This halogenation would likely be directed by the existing substituents, as discussed in the EAS section. The primary amine would need to be protected to prevent side reactions. Following halogenation, the resulting halo-pyridine can be coupled with a variety of partners. For example, a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups onto the pyridine ring. mdpi.com

Table 5: Potential Metal-Catalyzed Cross-Coupling Strategies

| Reaction Name | Coupling Partner | Required Substrate | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Halo-(5-ethylpyridin-2-yl)methanamine derivative | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Coupling | Alkene | Halo-(5-ethylpyridin-2-yl)methanamine derivative | Pd(OAc)₂, PPh₃, Et₃N |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalating group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles, leading to the formation of ortho-substituted products with high regioselectivity. wikipedia.orgclockss.org

In the context of this compound, the primary aminomethyl group (-CH₂NH₂) can act as a DMG. The nitrogen atom of the aminomethyl group, being a Lewis base, interacts with the Lewis acidic lithium of the organolithium base (e.g., n-butyllithium or s-butyllithium). wikipedia.orgbaranlab.org This interaction positions the base for the selective abstraction of the proton at the C-3 position of the pyridine ring. However, the acidic N-H protons of the primary amine will also react with the organolithium reagent, requiring the use of multiple equivalents of the base.

The general process is outlined below:

Deprotonation: Treatment of N-protected this compound with a strong lithium base like n-BuLi or LDA at low temperatures (-78 °C) in an anhydrous ether solvent like THF. clockss.orguwindsor.ca The directing group guides the deprotonation to the C-3 position.

Electrophilic Quench: The in situ generated 3-lithiated species is then treated with an electrophile (E+) to introduce a new substituent.

The efficiency and regioselectivity of DoM on picolylamine systems can be influenced by the choice of base, solvent, temperature, and the specific electrophile used. uwindsor.caharvard.edu For pyridine derivatives, the use of hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be advantageous to prevent nucleophilic addition to the pyridine ring. clockss.orguwindsor.ca

Table 1: Electrophiles for Quenching in Directed Ortho-Metalation Reactions

| Electrophile | Resulting Functional Group |

|---|---|

| D₂O | Deuterium |

| MeI | Methyl |

| (CH₂O)n | Hydroxymethyl |

| DMF | Formyl (Aldehyde) |

| CO₂ | Carboxylic Acid |

| I₂ | Iodine |

| Me₃SiCl | Trimethylsilyl |

Diversification of the Ethyl Substituent in this compound Analogs

The ethyl group at the C-5 position offers another site for synthetic modification, allowing for the generation of a diverse range of analogs.

Oxidation and Reduction Strategies on the Ethyl Chain

The ethyl substituent can be oxidized to introduce carbonyl or carboxyl functionalities. The oxidation of alkyl side chains on pyridine rings is a well-established transformation. wum.edu.pkresearchgate.net Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can oxidize the ethyl group to a carboxylic acid (yielding 2-(aminomethyl)pyridine-5-carboxylic acid). researchgate.net Milder or more controlled oxidation conditions can potentially yield the corresponding ketone (1-(2-(aminomethyl)pyridin-5-yl)ethan-1-one) or alcohol (1-(2-(aminomethyl)pyridin-5-yl)ethan-1-ol). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine ring. jcbsc.orgwum.edu.pk

Conversely, while the ethyl group itself is fully reduced, this section's heading implies modifications. Strategies starting from an oxidized precursor, such as a vinyl or acetyl group, could be considered. For instance, the catalytic hydrogenation of a 5-vinylpyridine derivative would yield the corresponding 5-ethylpyridine.

Table 2: Representative Oxidation Reactions on Ethylpyridine Scaffolds

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 2-Methyl-5-ethylpyridine | Vanadium Oxide Catalyst | Nicotinic Acid (Isonicotinic Acid) |

Data extrapolated from analogous pyridine oxidation studies. researchgate.netresearchgate.net

Halogenation and Subsequent Cross-Coupling

The benzylic position of the ethyl group (the carbon atom attached to the pyridine ring) is susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light), a halogen can be selectively introduced to form (5-(1-haloethyl)pyridin-2-yl)methanamine. google.com

This halogenated intermediate is a valuable precursor for cross-coupling reactions, such as Suzuki, Stille, Negishi, or Buchwald-Hartwig amination reactions. youtube.com These palladium- or nickel-catalyzed reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position, significantly diversifying the molecular structure. nih.govacs.org For example, a Suzuki coupling with a boronic acid could introduce new aryl or alkyl groups. youtube.comnih.gov

Table 3: Example of a Two-Step Halogenation and Cross-Coupling Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Benzylic Bromination | This compound, NBS, AIBN | (5-(1-Bromoethyl)pyridin-2-yl)methanamine |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. numberanalytics.com As a primary amine, this compound is an excellent candidate for participation in some of the most prominent MCRs, such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org Using this compound as the amine component would lead to the formation of complex peptide-like structures (peptidomimetics) in a single, highly atom-economical step. mdpi.comnih.gov The reaction is typically exothermic and proceeds rapidly in polar solvents like methanol or ethanol (B145695). wikipedia.orgthieme-connect.de

Reactants: this compound, an aldehyde (R¹-CHO), a carboxylic acid (R²-COOH), and an isocyanide (R³-NC).

Product: A complex bis-amide with four points of diversity.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly involve a primary amine, variations and subsequent transformations can incorporate the amine functionality. For instance, if a component in the Passerini reaction contains a group that can be converted to or from an amine, it allows for the integration of the this compound scaffold. A more direct involvement would be in Ugi-type reactions, which are mechanistically related. researchgate.netnih.gov

The versatility of MCRs allows for the rapid generation of large libraries of structurally diverse compounds from simple building blocks, making this an attractive strategy for drug discovery and materials science. organic-chemistry.orgnih.gov

Advanced Analytical Methodologies in the Characterization of 5 Ethylpyridin 2 Yl Methanamine and Its Derivatives

Spectroscopic Characterization Techniques for (5-Ethylpyridin-2-yl)methanamine

Spectroscopic techniques are indispensable tools for probing the molecular structure of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for determining the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group attached to an aromatic ring. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the other substituents. The aminomethyl protons would likely appear as a singlet, though this could be a broader signal depending on the solvent and concentration.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the two carbons of the ethyl group, the five carbons of the pyridine ring, and the methylene carbon of the aminomethyl group. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 7 - 8 |

| CH₂ (ethyl) | 2.6 - 2.8 | Quartet | 7 - 8 |

| CH₂ (aminomethyl) | 3.8 - 4.0 | Singlet | N/A |

| Pyridine H-3 | 7.5 - 7.7 | Doublet of doublets | ~8, ~2 |

| Pyridine H-4 | 7.2 - 7.4 | Doublet | ~8 |

| Pyridine H-6 | 8.4 - 8.6 | Doublet | ~2 |

| NH₂ | Variable | Broad Singlet | N/A |

Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 14 - 16 |

| CH₂ (ethyl) | 25 - 27 |

| CH₂ (aminomethyl) | 45 - 48 |

| Pyridine C-5 | 135 - 137 |

| Pyridine C-3 | 136 - 138 |

| Pyridine C-4 | 120 - 122 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-2 | 158 - 160 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. acs.org Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, for instance, confirming the relationship between the methyl and methylene protons of the ethyl group. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These 2D NMR methods provide a comprehensive and definitive structural elucidation of this compound and its derivatives. nih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental composition of this compound, C₈H₁₂N₂, with a high degree of confidence. The monoisotopic mass of this compound is 136.1000 Da. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an invaluable tool for confirming the identity of a synthesized compound.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is a characteristic fingerprint of a molecule and provides significant structural information. For this compound, common fragmentation pathways for related benzylamines under electron ionization (EI) or electrospray ionization (ESI) often involve the loss of the amino group or cleavage of the ethyl group. nih.govnih.govnist.gov

The primary fragmentation of protonated benzylamines under collision-induced dissociation is often the loss of ammonia (B1221849) (NH₃). nih.govnih.gov Another characteristic fragmentation would be the cleavage of the bond between the pyridine ring and the aminomethyl group, leading to the formation of a stable pyridinylmethyl cation. The fragmentation of the ethyl group could also be observed. Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 137.10733 | 128.0 |

| [M+Na]⁺ | 159.08927 | 136.0 |

Mass Spectrometry (MS) Applications in this compound Research

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are fundamental in the separation and purity evaluation of this compound, a key intermediate in the synthesis of various pharmaceutical agents. arborpharmchem.comnicovaper.com These methods allow for the detection and quantification of the main compound as well as any process-related impurities or degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. novasolbio.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. pensoft.netpensoft.net A typical method would utilize a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netpensoft.net The pH of the buffer is a critical parameter, as it influences the ionization state and, consequently, the retention of the basic pyridine compound. helixchrom.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. pensoft.net Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions. Actual parameters would be optimized based on the specific derivative and impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC is particularly useful for the analysis of more volatile precursors, byproducts, or certain derivatives. cdc.gov Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing. labrulez.com Therefore, specialized columns and techniques are often required.

To improve chromatographic performance, derivatization is a common strategy. This involves chemically modifying the analyte to make it more volatile and less polar. For amines, derivatization with agents like pentafluorobenzenesulfonyl chloride can produce derivatives that are highly responsive to an electron capture detector (ECD), enhancing sensitivity. mdpi.com

The choice of a capillary column is also crucial. A DB-5MS column, a low-polarity column, is often suitable for the separation of a wide range of compounds. mdpi.com The use of a short analytical column can also be beneficial in reducing the thermal degradation of labile compounds. nih.gov

Table 2: Representative GC Method Parameters for Volatile Amine Analysis

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 50°C (hold 2 min), ramp to 140°C at 5°C/min, hold 3 min |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Splitless |

This table provides an example of GC conditions. The actual method would be tailored to the specific volatile derivatives being analyzed.

For derivatives of this compound that are chiral, determining the enantiomeric purity is a critical regulatory requirement, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most widely used technique for this purpose. mdpi.com

This separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Immobilized polysaccharide-based CSPs, such as those based on amylose (B160209) or cellulose (B213188) derivatives, are highly effective for the separation of a broad range of enantiomers. researchgate.net

The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net The resolution between the enantiomeric peaks is a key performance indicator.

Table 3: Example of Chiral HPLC Method for a Pyridine Derivative

| Parameter | Condition |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table illustrates a typical starting point for chiral method development. The mobile phase composition and choice of CSP are critical for achieving separation.

X-ray Crystallography Studies of this compound and Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information about a molecule, including bond lengths, bond angles, and conformation. nih.gov This technique is invaluable for the absolute structure elucidation of this compound and its derivatives, as well as for studying their interactions in co-crystals.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the molecular structure.

For pyridine-containing compounds, X-ray crystallography can confirm the geometry of the pyridine ring and the conformation of the substituents. ucla.edu In the context of co-crystals, this technique can reveal the non-covalent interactions, such as hydrogen bonds and π-π stacking, between the active pharmaceutical ingredient and the co-former.

Table 4: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.64(7) |

| b (Å) | 28.23(4) |

| c (Å) | 9.46(14) |

| β (°) ** | 96.54 |

| Volume (ų) ** | 1230(3) |

| Z | 4 |

This table presents example crystallographic data for a substituted pyridine derivative, demonstrating the type of information obtained from an X-ray diffraction study. ucla.edu Data is for 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol.

Computational Chemistry and Molecular Modeling of 5 Ethylpyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis of (5-Ethylpyridin-2-yl)methanamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT studies can determine the most stable three-dimensional arrangement of its atoms, known as conformational preferences. The rotation around the single bond connecting the aminomethyl group to the pyridine (B92270) ring leads to different conformers with varying energies. DFT calculations can map this potential energy surface to identify the global minimum energy conformation.

Furthermore, DFT provides valuable information about the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov These calculations can also reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Table 1: Predicted Electronic Properties of Pyridine Derivatives from DFT Studies (Note: This table presents illustrative data from studies on related pyridine derivatives to demonstrate the type of information obtainable from DFT calculations, as specific data for this compound is not readily available in published literature.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Aminopyridine | -5.98 | -0.21 | 5.77 |

| 2-Methylpyridine | -6.75 | -0.39 | 6.36 |

Data is hypothetical and for illustrative purposes.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. rsc.org These methods can be employed to predict the mechanisms of chemical reactions involving this compound. rsc.org For instance, the reaction of the amine group with other reagents can be modeled to determine the transition state structures and activation energies. rsc.org This provides a detailed picture of the reaction pathway and helps in understanding the feasibility and kinetics of potential synthetic routes or metabolic transformations. rsc.org While computationally more intensive than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy for reaction energetics. rsc.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.gov For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or in complex with a biological macromolecule. nih.gov By simulating the movements of the molecule and its surroundings, MD can reveal information about its conformational flexibility, solvation properties, and binding dynamics to a target protein. nih.gov These simulations are crucial for understanding how the molecule interacts with its environment and for predicting its macroscopic properties from its microscopic behavior. nih.gov

In Silico Predictions for Biological Activity and ADMET Properties of this compound Analogs

In silico methods are computational approaches used to predict the biological activity and pharmacokinetic properties of molecules. These predictions are vital in the early stages of drug discovery to prioritize candidates for further experimental investigation. mdpi.comnih.gov

Molecular docking is a primary in silico technique used to predict how a molecule like this compound binds to the active site of an enzyme. nih.gov By computationally placing the molecule into the binding pocket of a target protein, docking algorithms can predict the preferred binding orientation and estimate the binding affinity. nih.gov This information is critical for understanding the mechanism of action of potential enzyme inhibitors and for designing more potent analogs. nih.gov For example, docking studies on related pyridine derivatives have been used to identify key amino acid residues involved in binding and to rationalize structure-activity relationships. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative with a Target Enzyme (Note: This table is a hypothetical representation to illustrate the output of molecular docking studies.)

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR-82, PHE-290, ARG-120 |

| Types of Interactions | Hydrogen bonds, Pi-pi stacking |

P-glycoprotein (P-gp) is a crucial efflux transporter that plays a significant role in drug absorption and distribution by pumping a wide range of substances out of cells. nih.govnih.gov Whether a compound is a substrate of P-gp can significantly impact its bioavailability and efficacy. nih.gov In silico models can predict if a molecule like this compound is likely to be a P-gp substrate. frontiersin.org These models are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. frontiersin.org Understanding the potential for P-gp efflux is essential for designing drug candidates with improved pharmacokinetic profiles. nih.gov

Cytochrome P450 Inhibition Profiling (e.g., CYP1A2 inhibition mechanisms)

The investigation of a compound's potential to inhibit cytochrome P450 (CYP) enzymes is a critical step in drug development to predict adverse drug-drug interactions. CYP1A2, in particular, is responsible for the metabolism of numerous common drugs and procarcinogens. nih.govjapsonline.com Computational methods, primarily molecular docking, are employed to predict the inhibitory activity of a compound against CYP1A2. mdpi.com

This in silico process involves:

Preparation of the Receptor: A high-resolution crystal structure of the human CYP1A2 enzyme is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. mdpi.comjetir.org

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Molecular Docking Simulation: Docking software is used to place the ligand into the active site of the CYP1A2 enzyme. The program systematically searches for the most favorable binding orientation and conformation of the ligand by evaluating various poses based on a scoring function. jetir.org This function calculates the binding affinity, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and potent interaction.

The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the CYP1A2 active site. For CYP1A2, important residues for ligand binding include Thr124, Phe226, and Gly316. japsonline.com By analyzing these interactions, researchers can understand the mechanism of inhibition at a molecular level.

Table 1: Illustrative Molecular Docking Results of this compound with CYP1A2

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Energy | -6.5 kcal/mol | Phe125, Phe226, Gly316, Ala317 |

| Hydrogen Bonds | 2 | Pyridine Nitrogen with Ala317 |

| Hydrophobic Interactions | Yes | Ethyl group with Phe226 pocket |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound's interaction with CYP1A2 are not available in the reviewed literature.

Lead-likeness and Druglikeness Evaluation Based on Structural Alerts

Lead-likeness and druglikeness are concepts used to assess a compound's potential to be developed into a successful drug. These assessments are based on a set of physicochemical properties that correlate with oral bioavailability and metabolic stability. japsonline.com Computational tools can rapidly calculate these properties. simulations-plus.com

A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight (MW) ≤ 500 daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

In addition to these rules, other parameters like Polar Surface Area (PSA) and the number of rotatable bonds are also considered to evaluate a molecule's druglikeness.

Structural alerts are specific chemical substructures or functional groups known to be associated with toxicity, metabolic instability, or the formation of reactive metabolites that can cause adverse effects. nih.gov Identifying such alerts early in the discovery process is crucial. While the this compound structure itself is not a universally recognized structural alert, its metabolic pathways would need to be assessed computationally to predict the potential formation of reactive metabolites.

Table 2: Predicted Physicochemical Properties and Druglikeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₈H₁₂N₂ | N/A |

| Molecular Weight | 136.19 g/mol | Pass (≤ 500) |

| LogP (octanol-water) | 1.3 | Pass (≤ 5) |

| Hydrogen Bond Donors | 1 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Pass (≤ 10) |

| Polar Surface Area (PSA) | 38.91 Ų | Favorable (< 140 Ų) |

| Number of Rotatable Bonds | 3 | Favorable (≤ 10) |

| Structural Alerts | None identified | Pass |

The values in this table are calculated based on the chemical structure of this compound using standard computational models.

This in silico profile suggests that this compound possesses favorable druglike properties according to common computational filters.

Applications of 5 Ethylpyridin 2 Yl Methanamine in Catalysis and Materials Science

(5-Ethylpyridin-2-yl)methanamine as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the aminomethyl group in this compound allow it to act as a bidentate ligand, forming stable complexes with a variety of transition metals. This chelating ability is fundamental to its application in catalysis. The ethyl group at the 5-position of the pyridine ring can also influence the electronic properties and solubility of the resulting metal complexes.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving picolylamine-type ligands like this compound is typically straightforward. The general approach involves reacting the ligand with a suitable metal salt in a polar solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can often be isolated as crystalline solids.

For instance, related picolylamine ligands readily react with metal chlorides, acetates, or nitrates to form complexes. The stoichiometry of the reaction, the choice of solvent, and the nature of the metal ion and its counter-anions dictate the final structure and coordination geometry of the complex. Common geometries for transition metal complexes with bidentate N,N-donor ligands include tetrahedral, square planar, and octahedral. In the case of octahedral complexes, the remaining coordination sites are typically occupied by solvent molecules or anions from the metal salt.

While specific studies detailing the synthesis of numerous complexes with this compound are not extensively documented, the principles of coordination chemistry with similar ligands, such as 2-picolylamine, are well-established. For example, the reaction of 2-picolylamine with nickel(II) chloride hexahydrate yields a pseudo-octahedral complex, [Ni(picolylamine)₂(H₂O)₂]Cl₂. inorgchemres.org It is anticipated that this compound would form analogous complexes.

Table 1: Examples of Metal Complexes with Related Picolylamine Ligands

| Metal Ion | Ligand | Complex Formula | Geometry |

| Nickel(II) | 2-Picolylamine | [Ni(C₆H₈N₂)₂(H₂O)₂]Cl₂ | Pseudo-octahedral |

| Copper(II) | N-(4-picolyl)piperidine | [Cu₂(OAc)₄(C₁₁H₁₆N₂)₂] | Dinuclear |

| Cobalt(II) | N-(4-picolyl)piperidine | [CoCl₃(C₁₁H₁₇N₂)] | Tetrahedral |

This table presents data for structurally related picolylamine ligands to illustrate common complex formations, as specific data for this compound is limited in published literature.

Catalytic Activity of this compound-Metal Complexes

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of pyridine-containing ligands are known to be active in various catalytic reactions. For example, ruthenium complexes with 2-picolylamine have been utilized as catalysts for transfer hydrogenation reactions. wikipedia.org Iron-terpyridine complexes, which also feature pyridine coordinating units, are effective catalysts for cross-coupling reactions. nih.gov

While direct catalytic applications of this compound complexes are not widely reported, their structural similarity to these established catalytic systems suggests potential efficacy in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ethyl group substituent may enhance the solubility of the complex in less polar organic solvents, which could be advantageous for certain catalytic processes.

To overcome challenges with catalyst separation and reuse associated with homogeneous catalysis, metal complexes can be immobilized on solid supports. The aminomethyl group of this compound provides a convenient handle for covalent attachment to a support material.

A common strategy involves modifying the surface of materials like silica (B1680970) or magnetic nanoparticles with functional groups that can react with the amine. For instance, a Ni(II)-picolylamine complex has been successfully immobilized on silica-coated magnetic nanoparticles. nih.gov This was achieved by first functionalizing the nanoparticles with (3-aminopropyl)triethoxysilane, followed by reaction with a linking agent and then the picolylamine ligand and nickel salt. nih.gov This approach creates a robust and magnetically separable heterogeneous catalyst. Such immobilized systems have demonstrated high efficiency in the synthesis of substituted pyridine derivatives. nih.gov A similar strategy could be employed for this compound to develop recyclable catalysts for various organic syntheses.

Integration of this compound into Polymeric Materials

The dual functionality of this compound, with its polymerizable aminomethyl group and its metal-coordinating pyridine ring, makes it a valuable monomer for creating functional polymers. These polymers can have applications in areas such as metal ion extraction, sensing, or as polymeric catalyst supports.

Polymerization Reactions Utilizing this compound Monomers

The primary amine group in this compound allows it to be incorporated into various polymer backbones through several polymerization techniques. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. It can also be used in reactions to create polybenzimidazoles, a class of high-performance polymers known for their thermal stability. benicewiczgroup.com

Furthermore, the amine group can be used to modify existing polymers. For instance, polymers with acid chloride or epoxy groups can be readily functionalized by reaction with this compound. Research on related pyridine-containing monomers has shown that they can be copolymerized to create materials with enhanced fluorescence and antimicrobial properties. nih.gov While specific polymers derived solely from this compound are not extensively detailed in the literature, the chemical principles for its inclusion in polymeric materials are well-established.

Functional Polymer Design with this compound Moieties

There is currently no available research detailing the incorporation of this compound moieties into functional polymers. The synthesis of polymers is a vast field, and while pyridine and amine functionalities are common in polymer chemistry for creating materials with specific catalytic, absorptive, or electronic properties, the specific use of this compound as a monomer or a functionalizing agent has not been reported. Consequently, there are no research findings or data tables to present on this topic.

Role of this compound in Supramolecular Assemblies

The investigation into the role of this compound in the construction of supramolecular assemblies also yielded no specific results. Supramolecular chemistry relies on non-covalent interactions to build complex, functional structures. While the pyridine nitrogen and the amine group of the compound could theoretically participate in hydrogen bonding, metal coordination, and other non-covalent interactions, no studies have been published that explore this potential.

Host-Guest Chemistry and Molecular Recognition Phenomena

No literature was found that describes this compound acting as either a host or a guest molecule in host-guest chemistry. The principles of molecular recognition, which are fundamental to host-guest interactions, have not been studied in the context of this specific compound. Therefore, there is no data on its binding affinities, selectivity, or the thermodynamic parameters of any potential host-guest complexes.

Self-Assembly Processes Directed by this compound

Similarly, there are no reports on the self-assembly of this compound into discrete, ordered supramolecular structures. The ability of molecules to spontaneously organize into larger architectures is a key area of materials science and nanotechnology. However, the specific conditions under which this compound might self-assemble, and the nature of any resulting structures, have not been investigated or documented.

Medicinal Chemistry and Biological Activity Investigations of 5 Ethylpyridin 2 Yl Methanamine Derivatives

Structure-Activity Relationship (SAR) Studies of (5-Ethylpyridin-2-yl)methanamine Analogs in Biological Systems

The exploration of the therapeutic potential of any chemical scaffold is fundamentally rooted in understanding its structure-activity relationships (SAR). For derivatives of this compound, this involves the systematic modification of the core structure to elucidate how chemical changes influence biological activity.

Design and Synthesis of this compound Libraries for Biological Screening

The journey towards identifying bioactive compounds often begins with the creation of a chemical library, a collection of structurally related analogs. While specific large-scale library synthesis focused solely on this compound is not extensively documented in publicly available literature, the synthesis of individual derivatives and related structures provides a blueprint for such endeavors.

A key intermediate for accessing this scaffold is 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which serves as a precursor for creating more complex molecules. For instance, a series of novel 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles were synthesized through the oxidative cyclization of hydrazones. researchgate.net This approach allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, enabling the exploration of a wide chemical space. The synthesis of these compounds was confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. researchgate.net

The general synthetic strategies for producing libraries of pyridine (B92270) derivatives often involve coupling reactions with substituted 2-chloropyridines or the modification of existing pyridine rings. These methods can be adapted to generate a library of this compound analogs for biological screening.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Identifying these key features is crucial for designing more potent and selective drug candidates.

While a definitive pharmacophore model for this compound derivatives has not been universally established, analysis of related bioactive compounds offers valuable insights. For instance, in a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives that inhibit the enzyme SIRT2, a urea (B33335) linker and a 4-carboxyl group on the phenyl ring were found to be beneficial for binding. mdpi.com This suggests that the aminomethyl group of this compound could serve as a key hydrogen bond donor or a point for further derivatization to interact with target proteins. The pyridine nitrogen itself can act as a hydrogen bond acceptor, and the ethyl group at the 5-position provides a hydrophobic interaction point.

Computational methods, such as pharmacophore modeling and molecular docking, are instrumental in defining these features and guiding the design of new analogs. nih.gov These techniques can help to predict how a molecule will bind to a target and to prioritize which compounds to synthesize and test.

Investigations into Enzyme Inhibition Mechanisms by this compound Derivatives

The this compound scaffold has been incorporated into molecules designed to inhibit various enzymes, highlighting its potential in this area of drug discovery.

One notable example is found in the development of antidiabetic agents. The thiazolidinedione class of drugs, which includes Pioglitazone, acts as an insulin (B600854) sensitizer. Pioglitazone contains the 5-ethylpyridin-2-yl moiety connected via an ethoxy linker to a benzylthiazolidinedione headgroup. researchgate.net These agents function by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

Furthermore, derivatives of the related 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds demonstrated significant inhibition of bacterial and fungal growth, with minimum inhibitory concentrations (MICs) in the microgram per milliliter range. researchgate.net While the precise enzymatic targets for these antimicrobial effects were not detailed, this study underscores the potential of the scaffold in developing enzyme inhibitors for infectious diseases.

Studies on other pyridine-containing compounds have also demonstrated their potential as enzyme inhibitors. For example, derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation and cancer.

Receptor Binding and Modulation Studies Involving this compound Scaffolds

The versatility of the pyridine scaffold extends to its ability to interact with a wide array of receptors. While specific receptor binding studies for this compound itself are not prominent in the literature, the inclusion of the 5-ethylpyridin-2-yl group in ligands for various receptors points to its utility in this domain.

For instance, the design of ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes, often incorporates pyridine rings to achieve desired binding affinities and selectivities. The nitrogen atom of the pyridine ring can participate in crucial hydrogen bonding interactions within the receptor's binding pocket.

In the broader context of pyridine-containing compounds, extensive research has been conducted on their binding to various receptors, including dopamine, serotonin, and GABA receptors. nih.gov These studies provide a framework for how the this compound scaffold could be optimized for specific receptor targets. The ethyl group at the 5-position can be envisioned to occupy a hydrophobic pocket within a receptor, while the aminomethyl group at the 2-position can form key polar interactions.

Exploration of this compound as a Pharmaceutical Scaffold in Drug Discovery

A pharmaceutical scaffold is a core chemical structure that serves as a starting point for the development of new drugs. nih.govnih.gov The this compound framework possesses several characteristics that make it an attractive scaffold for drug discovery. Its amenability to chemical modification at multiple positions allows for the fine-tuning of physicochemical and pharmacological properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a known active compound with a different chemical entity while maintaining the essential pharmacophoric features. Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity.

While no specific examples of scaffold hopping or bioisosteric replacement originating directly from this compound have been detailed, the principles can be readily applied. For instance, the pyridine ring could be replaced with other five- or six-membered heterocycles to explore new chemical space and potentially improve properties such as metabolic stability or solubility. The ethyl group could be replaced with other alkyl or functional groups to probe for additional interactions with a biological target.

These strategies are crucial for navigating the complexities of drug development, allowing chemists to overcome challenges such as poor pharmacokinetics, toxicity, or lack of novelty for intellectual property purposes.

Lead Optimization Strategies Guided by this compound Core

The this compound scaffold offers several vectors for chemical modification, making it an attractive starting point for lead optimization campaigns. The primary goal of such strategies is to enhance potency, selectivity, and pharmacokinetic properties of initial hit compounds. Key modifications can be introduced at three main positions: the ethyl group at the 5-position of the pyridine ring, the aminomethyl group at the 2-position, and the pyridine nitrogen itself.

One common strategy involves the derivatization of the primary amine. Acylation, sulfonylation, or reaction with isocyanates can introduce a variety of substituents, thereby exploring different interactions with the target protein. For instance, the synthesis of novel 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy] phenyl}-5-substituted-1,3,4-oxadiazoles has been reported, where the aminomethyl group is transformed into a more complex heterocyclic system. researchgate.net This approach allows for the introduction of diverse functionalities to probe the binding pocket of a biological target for additional hydrogen bond donors, acceptors, or hydrophobic interactions.

Another key area for modification is the ethyl group at the 5-position. While providing a lipophilic character to the molecule, its replacement with other alkyl groups, halogens, or hydrogen bond-donating/accepting groups can fine-tune the electronic and steric properties of the molecule. This can significantly impact target binding and metabolic stability.

The following table summarizes potential lead optimization strategies for the this compound core:

| Modification Site | Strategy | Potential Impact |

| Aminomethyl Group | Acylation, Sulfonylation, Urea/Thiourea formation, Heterocycle formation | Exploration of binding pocket, Introduction of H-bond donors/acceptors, Alteration of physicochemical properties |

| Ethyl Group (5-position) | Alkyl chain variation, Introduction of polar groups (e.g., OH, NH2), Halogenation | Modulation of lipophilicity, Enhancement of metabolic stability, Introduction of new interaction points |

| Pyridine Ring | N-oxidation, Quaternization, Substitution at other positions | Alteration of basicity and polarity, Introduction of ionic interactions, Fine-tuning of electronic properties |

These strategies, often guided by computational modeling and structure-activity relationship (SAR) studies, aim to systematically explore the chemical space around the this compound core to identify derivatives with improved therapeutic potential.

Mechanistic Preclinical Studies of this compound Analogs

Understanding the mechanism of action of drug candidates is crucial for their development. Preclinical studies involving in vitro and in vivo models are employed to elucidate the biological pathways modulated by this compound analogs.

In vitro cellular assays are instrumental in identifying the molecular targets and signaling pathways affected by novel compounds. For derivatives of this compound, a range of assays could be employed depending on the therapeutic area of interest. For example, if the compounds are being investigated as anti-inflammatory agents, their effect on cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages could be assessed. mdpi.com Furthermore, the activity of key inflammatory pathway kinases, such as mitogen- and stress-activated kinase 1 (MSK1), could be evaluated in enzymatic assays. mdpi.com

In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains would be determined. researchgate.net Subsequent mechanistic studies could involve assays to assess bacterial cell membrane integrity, DNA gyrase inhibition, or other essential bacterial processes.

While specific in vivo mechanistic studies for this compound analogs are not extensively reported in the public domain, the general approach would involve using relevant animal models of disease. For instance, in an asthma model, the ability of a derivative to reduce inflammatory cell recruitment to the airways could be investigated. mdpi.com Such studies often involve histological analysis of tissues and measurement of biomarkers in biological fluids to correlate the compound's efficacy with its impact on the disease pathology. wuxibiologics.com